N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
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Overview
Description
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole core, a pyridine ring, and a difluorophenoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the pyridine ring: Starting with 2,4-difluorophenol, it undergoes a nucleophilic aromatic substitution with a suitable pyridine derivative to form 2-(2,4-difluorophenoxy)pyridine.
Introduction of the pyrazole core: The intermediate is then subjected to a cyclization reaction with appropriate hydrazine derivatives to form the pyrazole ring.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce specific functional groups, such as nitro groups, to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industry: The compound serves as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Shares the difluorophenoxy and pyridine components but lacks the pyrazole and carboxamide groups.
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-5-(hydroxymethyl)-2-furamide: Similar structure with a hydroxymethyl group instead of the propan-2-yl group.
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide: Contains a fluoronicotinamide group instead of the pyrazole carboxamide.
Uniqueness
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O2/c1-11(2)15-9-16(25-24-15)18(26)23-10-12-4-3-7-22-19(12)27-17-6-5-13(20)8-14(17)21/h3-9,11H,10H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNXLWNCDDEBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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